Sialyllacto-N-tetraose b

Neurodevelopment Axon Guidance Zebrafish Model

For neurodevelopmental and Siglec-7 studies, LSTb's α2,6-sialyl linkage is non-substitutable by isomers LSTa/c. This specific regioisomer uniquely modulates axon branching and Siglec-7 binding. Ensure your research reproducibility by sourcing the correct, high-purity standard.

Molecular Formula C37H62N2O29
Molecular Weight 998.9 g/mol
CAS No. 64003-54-9
Cat. No. B1598965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSialyllacto-N-tetraose b
CAS64003-54-9
Molecular FormulaC37H62N2O29
Molecular Weight998.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C37H62N2O29/c1-10(45)38-19-12(47)3-37(36(59)60,68-31(19)22(52)14(49)5-41)61-9-18-25(55)30(66-34-27(57)26(56)23(53)16(7-43)62-34)20(39-11(2)46)33(64-18)67-32-24(54)17(8-44)63-35(28(32)58)65-29(15(50)6-42)21(51)13(48)4-40/h4,12-35,41-44,47-58H,3,5-9H2,1-2H3,(H,38,45)(H,39,46)(H,59,60)/t12-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25+,26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,37+/m0/s1
InChIKeySFMRPVLZMVJKGZ-JRZQLMJNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sialyllacto-N-tetraose b (CAS 64003-54-9): Core Specifications and Functional Profile for HMO Research


Sialyllacto-N-tetraose b (LST b, CAS 64003-54-9) is a sialylated pentasaccharide human milk oligosaccharide (HMO) with the molecular formula C₃₇H₆₂N₂O₂₉ and a molecular weight of 998.88 g/mol . It naturally occurs in mammalian milk and is characterized by an α2,6-linked N-acetylneuraminic acid (Neu5Ac, sialic acid) residue on the terminal galactose of a lacto-N-tetraose core [1]. LST b is a member of the sialyl-lacto-N-tetraose family, which includes structural isomers LST a and LST c, and serves as a critical research standard for investigating HMO structure-function relationships, particularly in neurodevelopment and host-microbe interactions [2].

Sialyllacto-N-tetraose b (LST b): Why Sialyl-Lacto-N-Tetraose Isomers Are Not Interchangeable


Generic substitution among HMOs, particularly between the sialyl-lacto-N-tetraose (LST) isomers LST a, LST b, and LST c, is scientifically invalid due to their distinct regiochemistry of sialic acid linkage. LST b is defined by an α2,6-sialyl linkage, whereas LST a and LST c feature α2,3- and α2,6-linkages on different monosaccharide residues, respectively . This subtle structural variation is not trivial; it dictates specific molecular recognition by host lectins, pathogens, and sialidases, leading to divergent and non-overlapping biological activities [1][2]. The evidence below quantifies these critical differences in neurodevelopmental efficacy, receptor binding specificity, and enzymatic stability, demonstrating that procurement of the specific isomer, LST b, is essential for reproducible and biologically relevant research outcomes.

Sialyllacto-N-tetraose b (LST b): Quantitative Evidence of Unique Biological Activity vs. Analogs


LST b Uniquely Enhances Motor Neuron Development in Zebrafish Model

In a transgenic zebrafish (Hb9:GFP) model, treatment with 100 µg/mL LST b led to a significant increase in both the number and length of axon branches in caudal primary (CaP) motor neurons compared to untreated controls [1][2]. The effect is associated with the upregulation of the axon guidance genes Slit2 and Slit3 [1][2]. This specific neurodevelopmental phenotype has not been reported for the structural isomers LST a or LST c, establishing a unique functional role for LST b in this critical pathway .

Neurodevelopment Axon Guidance Zebrafish Model

Differential Siglec Receptor Binding: LST b is a Preferred Ligand for Siglec-7 vs. LST c

In a direct, head-to-head comparison using polyvalent glyco-probes, LST b oligosaccharides exhibited strong binding to the Siglec-7 receptor expressed on CHO cells [1]. In contrast, the structural isomer LST c did not bind to Siglec-7 but instead bound to Siglec-9 [1]. This demonstrates that the specific α2,6-sialyl linkage in LST b, as opposed to the linkage in LST c, confers selective recognition by Siglec-7, a key inhibitory receptor on natural killer cells [1].

Immunology Glycobiology Siglec Receptors

LST b is a Superior Substrate for Bifidobacterial Sialidase BbSia2

A comparative study on the substrate preference of bacterial sialidases demonstrated that the Bifidobacterium bifidum sialidase BbSia2 cleaves the sialic acid from LST b more efficiently than from 3'-Sialyllactose (3'-SL) [1]. This indicates that the sialidase from this key infant gut commensal has a specific affinity for the α2,6-linkage within the more complex LST b structure compared to simpler sialylated trisaccharides [1].

Microbiology Enzymology Gut Microbiome

Analytical Differentiation of LST Isomers via Capillary Electrophoresis

LST a and LST b, despite being structural isomers, can be resolved and accurately quantified as distinct compounds using High-Performance Capillary Electrophoresis (HPCE) [1][2]. A validated method achieved baseline separation of sialyllacto-N-tetraose-a and -b using a 0.4 M Tris–HCl buffer containing 250 mM SDS and 10% methanol [1]. This analytical power is crucial for quantifying HMO profiles in biological samples, where LST b is present at low concentrations (≤0.1 g/L) [3].

Analytical Chemistry Quality Control Method Validation

Sialyllacto-N-tetraose b (LST b): Primary Scientific and Industrial Application Areas Based on Verified Differentiation


Neurodevelopmental Research: Axon Guidance & Motor Neuron Function

For in vivo and in vitro studies investigating the role of HMOs in nervous system development, Sialyllacto-N-tetraose b (LST b) is the specific reagent of choice. Its demonstrated capacity to enhance motor neuron axon branching and upregulate Slit2/Slit3 expression in a zebrafish model [1] makes it uniquely suited for research on axon guidance, neuronal differentiation, and potential interventions for neurodevelopmental disorders. LST a and LST c are not appropriate substitutes, as this activity appears specific to LST b.

Immunology & Glycobiology: Siglec-7 Receptor-Ligand Interaction Studies

Investigations focused on the inhibitory receptor Siglec-7, particularly on natural killer (NK) cells, require LST b as a primary experimental tool [2]. Its selective and strong binding to Siglec-7, which is not shared by the isomer LST c, positions it as an essential probe for dissecting Siglec-7-mediated signaling, immune modulation, and NK cell biology.

Gut Microbiome Research: HMO Utilization by Bifidobacterium bifidum

Researchers studying the metabolism of complex HMOs by beneficial gut commensals, specifically Bifidobacterium bifidum, should utilize LST b. Evidence shows it is a preferred substrate for the BbSia2 sialidase compared to simpler sialyllactoses [3]. Using LST b in microbial growth assays and enzymatic studies will provide a more accurate representation of cross-feeding and HMO utilization in the infant gut environment.

Analytical Method Development & Quality Control for HMO Quantification

In analytical settings focused on characterizing or quantifying the complex HMO profile of milk or infant formula, a certified reference standard of LST b is indispensable. Validated methods like capillary electrophoresis [4] and LC-MS/MS [5] confirm its distinct identity from other LST isomers. Accurate quantification is critical for establishing baselines, comparing nutritional products, and ensuring batch-to-batch consistency in studies of HMO composition.

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